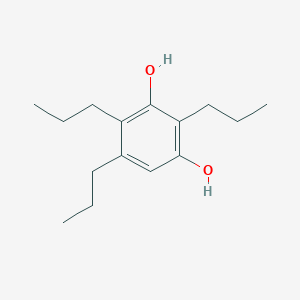
2,4,5-Tripropylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tripropylbenzene-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a derivative of benzene, featuring three propyl groups attached to the benzene ring at positions 2, 4, and 5, and two hydroxyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tripropylbenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol (benzene-1,3-diol) with propyl halides under basic conditions. The reaction typically employs a strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .
Another method involves the Friedel-Crafts alkylation of benzene derivatives with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the selective introduction of propyl groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tripropylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
2,4,5-Tripropylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,5-Tripropylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl groups can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tripropylbenzene-1,3-diol: Similar structure but with different substitution pattern.
2,4,5-Trimethylbenzene-1,3-diol: Similar structure with methyl groups instead of propyl groups.
2,4,5-Tributylbenzene-1,3-diol: Similar structure with butyl groups instead of propyl groups.
Uniqueness
2,4,5-Tripropylbenzene-1,3-diol is unique due to its specific substitution pattern and the presence of propyl groups, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
395083-88-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,4,5-tripropylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-4-7-11-10-14(16)13(9-6-3)15(17)12(11)8-5-2/h10,16-17H,4-9H2,1-3H3 |
InChI Key |
RIAOEAFLNJTYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1CCC)O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


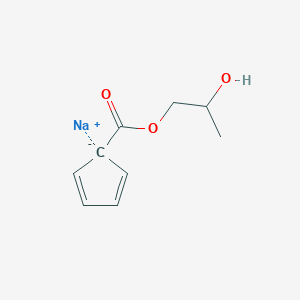
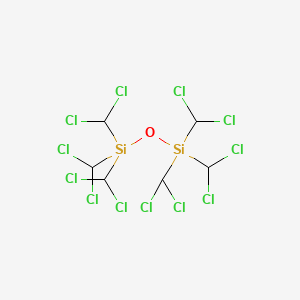
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
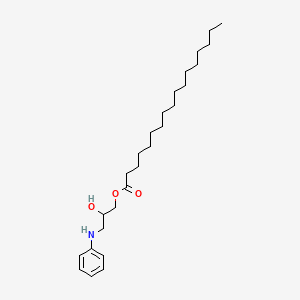
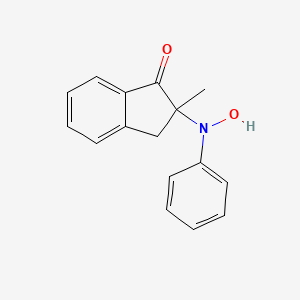
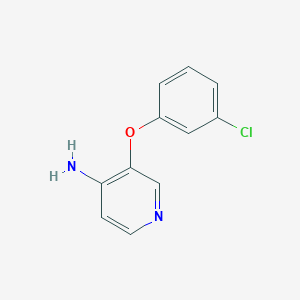
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
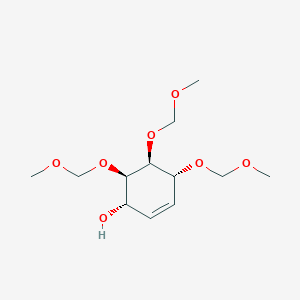
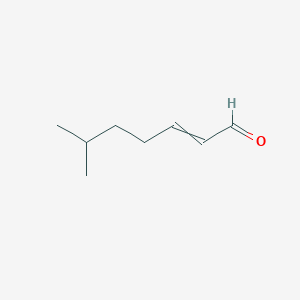


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
